
AMG-315
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AMG-315 is a Potent Endocannabinoid Ligand with Stability to Metabolizing Enzymes. This compound is a chiral arachidonoyl ethanolamide (AEA) analogue or (13S,1′R)-dimethylanandamide. This compound is a high affinity ligand for the CB1 receptor (Ki of 7.8 ± 1.4 nM) that behaves as a potent CB1 agonist in vitro (EC50 = 0.6 ± 0.2 nM). This compound is the first potent AEA analogue with significant stability for all endocannabinoid hydrolyzing enzymes as well as the oxidative enzymes COX-2. this compound will serve as a very useful endocannabinoid probe.
科学的研究の応用
Pharmacological Properties
AMG-315 has been identified as a high-affinity ligand for the cannabinoid receptor type 1 (CB1), with an inhibition constant (Ki) of 7.8 ± 1.4 nM, and demonstrates potent agonistic activity in vitro with an effective concentration (EC50) of 0.6 ± 0.2 nM . Its stability against hydrolyzing enzymes enhances its potential for therapeutic use, particularly in pain management and neuroprotection.
Table 1: Pharmacological Profile of this compound
Property | Value |
---|---|
Ki (CB1) | 7.8 ± 1.4 nM |
EC50 | 0.6 ± 0.2 nM |
Stability | High (against AEA hydrolysis) |
Analgesic Applications
In vivo studies using the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model have shown that this compound acts as a more effective analgesic compared to endogenous anandamide (AEA) and its hydrolytically stable analogue AM356 . This suggests that this compound could be utilized in developing new pain relief medications.
Case Study: In Vivo Analgesic Efficacy of this compound
- Model Used: CFA-induced inflammatory pain model
- Findings: this compound demonstrated superior analgesic effects compared to AEA.
- Implications: Potential for development as a novel analgesic agent.
Neuroprotective Effects
Research indicates that cannabinoids can exert neuroprotective effects in various neurological conditions. The unique properties of this compound, particularly its stability and potency, position it as a candidate for further investigation into its neuroprotective capabilities.
Table 2: Potential Neuroprotective Mechanisms of this compound
Mechanism | Description |
---|---|
CB1 Receptor Activation | Modulates neurotransmitter release |
Anti-inflammatory Effects | Reduces neuroinflammation |
Neurogenesis Promotion | May enhance neuronal survival and regeneration |
Endocannabinoid Research Tool
This compound serves as a significant probe for studying endocannabinoid signaling pathways and receptor activation mechanisms. Its ability to bind effectively to CB1 receptors allows researchers to explore the dynamics of cannabinoid receptor interactions and their physiological implications.
Case Study: Structural Analysis of this compound Binding
A study utilizing cryo-electron microscopy revealed the binding structure of this compound with CB1-Gi protein complexes, providing insights into the conformational changes associated with receptor activation . This structural understanding can aid in designing more effective cannabinoid-based therapeutics.
Future Directions in Research
The ongoing exploration of this compound's applications includes:
- Chronic Pain Management: Further clinical trials to assess long-term efficacy and safety.
- Neurological Disorders: Investigating its potential in conditions such as Alzheimer's disease and multiple sclerosis.
- Drug Development: Utilizing this compound as a lead compound for synthesizing new analogues with enhanced therapeutic profiles.
特性
CAS番号 |
2244425-65-6 |
---|---|
分子式 |
C24H41NO2 |
分子量 |
375.597 |
IUPAC名 |
(S,5Z,8Z,11Z,14Z)-N-((R)-1-hydroxypropan-2-yl)-13-methylicosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C24H41NO2/c1-4-5-6-12-15-18-22(2)19-16-13-10-8-7-9-11-14-17-20-24(27)25-23(3)21-26/h8-11,15-16,18-19,22-23,26H,4-7,12-14,17,20-21H2,1-3H3,(H,25,27)/b10-8-,11-9-,18-15-,19-16-/t22-,23+/m0/s1 |
InChIキー |
PDGRTYPSRMWVBI-MVYUADCHSA-N |
SMILES |
CCCCC/C=C\[C@H](C)/C=C\C/C=C\C/C=C\CCCC(N[C@H](C)CO)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
AMG-315; AMG 315; AMG315; (13S,1′R)-dimethylanandamide; (R)‑N‑(1-Methyl-2-hydroxyethyl)-13‑(S)‑methyl-arachidonamide; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。